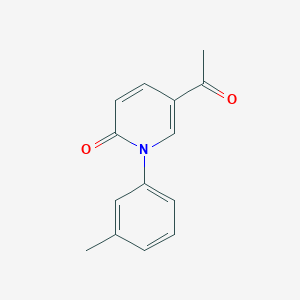

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

5-acetyl-1-(3-methylphenyl)pyridin-2-one |

InChI |

InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)15-9-12(11(2)16)6-7-14(15)17/h3-9H,1-2H3 |

InChI Key |

BNBRSEQAFKUVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=CC2=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one typically involves the reaction of m-tolyl derivatives with pyridinone precursors under specific conditions. Common synthetic routes may include:

Aldol Condensation: Combining m-tolyl ketones with pyridinone derivatives in the presence of a base.

Friedel-Crafts Acylation: Using acetyl chloride and a Lewis acid catalyst to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

Continuous Flow Synthesis: Utilizing continuous reactors to maintain consistent reaction conditions.

Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate.

Reduction: Reduction of the acetyl group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one depends on its specific application:

Biological Activity: May interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridin-2(1H)-one derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Key structural analogs of 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one include:

Key Observations :

- Electronic Effects : The m-tolyl group in the target compound provides electron-donating character compared to the electron-withdrawing 3-fluorophenyl group in its fluorinated analog . This difference may influence binding affinity in biological targets, such as enzymes requiring π-π interactions.

- Positional Isomerism : Substitution at position 3 (e.g., 3-acetylphenyl in ) versus position 5 alters the compound’s dipole moment and hydrogen-bonding capacity, impacting interactions with biological targets.

Q & A

Q. How can multicomponent synthesis be optimized for constructing pyridin-2(1H)-one derivatives like 5-Acetyl-1-(m-tolyl)pyridin-2(1H)-one?

Multicomponent reactions (MCRs) offer a streamlined approach for synthesizing pyridin-2(1H)-one scaffolds. A typical protocol involves combining salicylaldehydes, C-H acids (e.g., malononitrile), and carbonyl derivatives under "one-pot" conditions to form fused heterocyclic systems . For 5-acetyl derivatives, introducing acetyl groups via post-synthetic modifications (e.g., Friedel-Crafts acylation) can enhance structural diversity. Reaction optimization should focus on solvent selection (polar aprotic solvents like DMF), temperature (80–120°C), and catalyst screening (e.g., piperidine for enamine formation) to improve yields and regioselectivity.

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Key techniques include:

- NMR spectroscopy : and NMR to confirm regiochemistry of substituents (e.g., acetyl vs. tolyl group placement). For example, downfield shifts in carbonyl carbons (~170–180 ppm) and aromatic proton coupling patterns can distinguish between tautomeric forms.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and detect impurities from incomplete reactions.

- X-ray crystallography : Definitive determination of solid-state structure, particularly for resolving tautomerism or stereochemical uncertainties .

Advanced Research Questions

Q. How can structural modifications of pyridin-2(1H)-one derivatives address P-glycoprotein (P-gp)-mediated efflux and poor metabolic stability?

P-gp efflux and metabolic instability are common challenges in drug development. Strategies include:

- Polar surface area (tPSA) reduction : Replace polar substituents (e.g., cyano groups) with less polar moieties (e.g., trifluoromethyl) to lower tPSA values below 80 Å, reducing P-gp recognition .

- Biaryl scaffold optimization : Introduce aryl groups (e.g., N-phenyl) to maintain target affinity while minimizing efflux ratios (e.g., reducing from 25.0 to 0.8 in compound 1q vs. 1o) .

- In vitro assays : Use Caco-2 permeability models and liver microsomal stability tests to prioritize compounds with balanced solubility and metabolic resistance.

Q. What computational methods guide the design of rigidized pyridin-2(1H)-one scaffolds for enhancing target binding?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can predict how rigidization affects binding to targets like survivin. For example:

- Scaffold rigidization : Fusing pyridin-2(1H)-one with a tricyclic structure (e.g., linking position 5 to a phenyl substituent) reduces conformational flexibility, improving binding entropy .

- Docking studies : Validate interactions with key residues (e.g., hydrogen bonding with Thr34 in survivin) and compare binding modes of flexible vs. rigid analogs .

Q. How do tautomeric equilibria of pyridin-2(1H)-one derivatives influence biological activity, and how can they be experimentally controlled?

The keto-enol tautomerism of pyridin-2(1H)-one derivatives affects hydrogen-bonding capacity and target engagement. To stabilize specific tautomers:

- Solvent effects : Use non-polar solvents (e.g., chloroform) to favor the keto form or polar solvents (e.g., DMSO) for enol dominance.

- pH adjustment : Maintain pH < 6 to protonate the enolate and stabilize the keto tautomer, as observed in enzyme inhibition assays .

- Substituent effects : Electron-withdrawing groups (e.g., acetyl) at position 5 shift equilibrium toward the keto form, enhancing binding to targets like DPP-4 .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported IC50_{50}50 values for pyridin-2(1H)-one derivatives across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Mitigation strategies include:

- Standardized protocols : Adopt consistent buffer systems (e.g., 50 mM HEPES, pH 7.5) and ATP concentrations (e.g., 10 µM for kinase assays).

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition) to confirm functional effects .

Methodological Recommendations

Q. What in silico tools are recommended for predicting ADMET properties of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.